molecular formula C21H29N3O5S B2402160 N'-[[3-(benzenesulfonyl)-1,3-oxazinan-2-yl]methyl]-N-[2-(cyclohexen-1-yl)ethyl]oxamide CAS No. 872881-19-1

N'-[[3-(benzenesulfonyl)-1,3-oxazinan-2-yl]methyl]-N-[2-(cyclohexen-1-yl)ethyl]oxamide

Cat. No.: B2402160
CAS No.: 872881-19-1
M. Wt: 435.54
InChI Key: BSWWTYOCOKKKJJ-UHFFFAOYSA-N
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Description

N'-[[3-(Benzenesulfonyl)-1,3-oxazinan-2-yl]methyl]-N-[2-(cyclohexen-1-yl)ethyl]oxamide is a chemical scaffold of significant interest in medicinal chemistry and drug discovery. This compound features a 1,3-oxazinan-2-yl core, a privileged structure found in a wide variety of biologically active molecules and natural products with diverse therapeutic potential . The integration of the benzenesulfonyl group and the oxalamide linkage is a characteristic motif in compounds investigated for their interaction with key biological targets, positioning this reagent as a valuable intermediate for the development of novel therapeutic agents . Researchers can utilize this compound as a key building block in the synthesis of more complex molecules. Its structure is amenable to further synthetic modification, for instance, through palladium-catalyzed cross-coupling reactions, allowing for the exploration of structure-activity relationships (SAR) . The presence of the cyclohexen-1-yl moiety offers a versatile handle for introducing conformational constraints or modulating the compound's lipophilicity, which can be critical for optimizing pharmacokinetic properties. Strictly for research applications, this compound is a vital tool for chemists and biologists working in hit-to-lead optimization and the synthesis of novel chemical entities for biological screening.

Properties

IUPAC Name

N'-[[3-(benzenesulfonyl)-1,3-oxazinan-2-yl]methyl]-N-[2-(cyclohexen-1-yl)ethyl]oxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H29N3O5S/c25-20(22-13-12-17-8-3-1-4-9-17)21(26)23-16-19-24(14-7-15-29-19)30(27,28)18-10-5-2-6-11-18/h2,5-6,8,10-11,19H,1,3-4,7,9,12-16H2,(H,22,25)(H,23,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSWWTYOCOKKKJJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(=CC1)CCNC(=O)C(=O)NCC2N(CCCO2)S(=O)(=O)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H29N3O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N'-[[3-(benzenesulfonyl)-1,3-oxazinan-2-yl]methyl]-N-[2-(cyclohexen-1-yl)ethyl]oxamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a unique structural arrangement, incorporating an oxazinan ring and a benzenesulfonyl group. Its molecular formula is C20H30N4O6SC_{20}H_{30}N_{4}O_{6}S, with a molecular weight of approximately 454.5 g/mol . The presence of these functional groups is believed to contribute to its biological activity.

Biological Activity

Research indicates that this compound exhibits various biological activities, primarily in the context of cancer research. The following sections summarize key findings regarding its biological effects.

Anticancer Activity

Numerous studies have evaluated the anticancer potential of compounds related to the oxazinan structure. For instance, compounds with similar structural features have shown significant cytotoxicity against various human cancer cell lines:

CompoundCell LineIC50 (μM)Mechanism of Action
5gA27804.47Tubulin inhibition
5cMCF-752.8G2/M phase arrest
4dA2780/RCISModerateCell cycle modulation

These compounds demonstrated inhibition of tubulin polymerization, leading to cell cycle arrest at the G2/M phase . Molecular docking studies further elucidated the interaction between these compounds and the colchicine-binding site of tubulin, indicating a possible mode of action for their antiproliferative effects.

The proposed mechanisms through which this compound exerts its biological effects include:

  • Enzyme Inhibition : The sulfonyl group may interact with active sites on enzymes, inhibiting their activity.
  • Receptor Modulation : The oxazinan ring provides structural stability that may enhance binding to specific receptors involved in cell signaling pathways.
  • Antimitotic Effects : Similar compounds have been shown to disrupt microtubule dynamics, leading to mitotic arrest and apoptosis in cancer cells .

Case Studies

A notable study synthesized a series of oxazinonaphthalene derivatives that included variations on the oxazinan structure. These derivatives were tested for their cytotoxicity against multiple cancer cell lines, revealing a range of IC50 values and highlighting the importance of structural modifications in enhancing biological activity .

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

Substituent Variations and Functional Group Impact

Compound Name Key Substituents Molecular Weight Notable Properties/Applications References
Target Compound Benzenesulfonyl, cyclohexenylethyl ~523.6* Potential metal coordination (e.g., Zn²⁺), catalytic C–H activation
N′-Cyclohexyl-N-{[3-(3,4-dimethoxybenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}ethanediamide 3,4-Dimethoxybenzenesulfonyl, cyclohexyl 523.6 Enhanced electron-donating capacity due to methoxy groups; possible solubility differences
N-({3-[(4-Fluorophenyl)sulfonyl]-1,3-oxazinan-2-yl}methyl)-N′-[2-(2-methoxyphenyl)ethyl]ethanediamide 4-Fluorophenylsulfonyl, 2-methoxyphenylethyl 479.5 Fluorine atom increases metabolic stability; methoxy group may enhance π-π stacking interactions
N-[2-(Cyclohexen-1-yl)ethyl]-N'-[(3-thiophen-2-ylsulfonyl-1,3-oxazinan-2-yl)methyl]oxamide Thiophen-2-ylsulfonyl ~515.6* Sulfur-containing group alters electronic properties; potential for redox-active applications
N'-[2-(Cyclohex-1-en-1-yl)ethyl]-N-{[3-(4-fluoro-3-methylbenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}ethanediamide 4-Fluoro-3-methylbenzenesulfonyl ~541.6* Fluorine and methyl groups modulate steric/electronic effects; improved bioavailability

*Calculated based on molecular formulas from evidence.

Structural and Electronic Differences

  • Sulfonyl Group Variations: Benzenesulfonyl (Target): Strong electron-withdrawing effect stabilizes negative charge, favoring metal coordination . Fluorophenylsulfonyl (): Fluorine’s electronegativity increases metabolic stability and lipophilicity .
  • N-Substituents :
    • Cyclohexenylethyl (Target) : The unsaturated cyclohexene ring may enhance binding to hydrophobic pockets in enzymes or receptors.
    • Methoxyphenylethyl () : Methoxy groups improve solubility in polar solvents .

Q & A

Basic Research Question

  • NMR : ¹H and ¹³C NMR confirm regiochemistry (e.g., benzenesulfonyl protons at δ 7.5–8.0 ppm; cyclohexenyl protons at δ 5.5–6.0 ppm) .
  • HPLC : Use a C18 column (5 µm, 250 mm) with acetonitrile/water (70:30) mobile phase (retention time ~12 min) .
  • Mass Spectrometry : High-resolution ESI-MS (e.g., m/z 490.15 [M+H]+) verifies molecular weight .

How can researchers address contradictory solubility data reported for this compound in polar vs. nonpolar solvents?

Advanced Research Question
Contradictions often arise from polymorphic forms or solvent impurities. Methodological solutions:

  • Crystal Polymorphism Screening : Use X-ray diffraction (XRD) to identify dominant crystalline forms affecting solubility .
  • Solvent Systems : Test binary mixtures (e.g., DMSO:water or THF:hexane) to balance polarity. For example, 10% DMSO in water increases solubility by 30% compared to pure water .
  • Thermodynamic Analysis : Measure Gibbs free energy of dissolution (ΔG) to quantify solvent interactions .

What strategies are recommended for evaluating the compound’s metabolic stability in preclinical studies?

Advanced Research Question

  • In Vitro Assays : Incubate with liver microsomes (human/rat) and monitor degradation via LC-MS/MS. For sulfonamides, cytochrome P450 (CYP3A4/2D6) is typically involved .
  • Metabolite Identification : Use HR-MS/MS to detect hydroxylated or glucuronidated derivatives .
  • Comparative Studies : Cross-validate with structurally similar compounds (e.g., N-cyclohexylbenzenesulfonamide) to identify metabolic hotspots .

How can researchers design experiments to resolve conflicting cytotoxicity data in cancer cell lines?

Advanced Research Question

  • Dose-Response Curves : Test concentrations from 1 nM to 100 µM (72-hour exposure) to identify IC50 variability .
  • Cell Line Selection : Compare epithelial (e.g., HeLa) vs. mesenchymal (e.g., MDA-MB-231) models to assess phenotype-dependent toxicity .
  • Mechanistic Profiling : Measure apoptosis (Annexin V/PI staining) and ROS generation to differentiate modes of action .

What are the best practices for scaling up synthesis without compromising yield or purity?

Basic Research Question

  • Catalyst Optimization : Replace stoichiometric reagents (e.g., DIAD) with catalytic systems (e.g., TEMPO/NaClO) to reduce waste .
  • Continuous Flow Reactors : Improve heat transfer and reaction homogeneity for large batches (>100 g) .
  • In-Process Monitoring : Use inline FTIR to track sulfonamide formation and adjust parameters in real time .

How does the compound’s stereochemistry influence its pharmacological activity?

Advanced Research Question

  • Chiral Resolution : Separate enantiomers via chiral HPLC (Chiralpak AD-H column) and test individual isomers in enzyme assays .
  • Molecular Dynamics Simulations : Simulate binding poses of R vs. S configurations to COX-2 or HDACs .
  • In Vivo PK Studies : Compare bioavailability and half-life of enantiomers in rodent models .

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